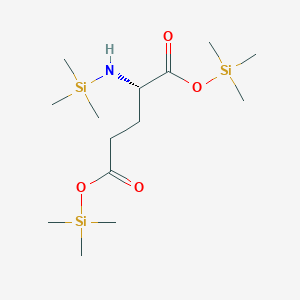
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is a chemical compound that is widely used in scientific research. It is a derivative of glutamic acid, an amino acid that is found in many proteins. This compound is used in a variety of applications, including as a reagent in organic synthesis, as a building block for peptide synthesis, and as a tool for studying biochemical and physiological processes.
作用機序
The mechanism of action of L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is not well understood. However, it is believed to act as a prodrug for glutamic acid, which is an important neurotransmitter in the central nervous system. This compound may also have other biological activities, such as the ability to modulate protein synthesis.
生化学的および生理学的効果
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has been shown to have a variety of biochemical and physiological effects. It has been found to enhance the release of glutamate in the brain, which may be involved in the regulation of neurotransmission. It may also have an effect on protein synthesis, although the exact mechanism of action is not well understood.
実験室実験の利点と制限
One advantage of using L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester in lab experiments is its ability to act as a prodrug for glutamic acid. This allows researchers to study the effects of glutamate without directly administering the neurotransmitter. One limitation of this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester. One area of interest is its potential role in the regulation of protein synthesis. This compound may also have applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the biological activities of this compound and its potential therapeutic uses.
合成法
The synthesis of L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is typically achieved through the reaction of glutamic acid with trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate. This reaction results in the formation of the bis(trimethylsilyl) ester of glutamic acid, which can be purified through various methods, such as chromatography.
科学的研究の応用
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is commonly used in scientific research as a reagent for organic synthesis and as a building block for peptide synthesis. It is also used as a tool for studying biochemical and physiological processes, such as the role of glutamate in neurotransmission and the regulation of protein synthesis.
特性
CAS番号 |
15985-07-6 |
|---|---|
製品名 |
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester |
分子式 |
C14H33NO4Si3 |
分子量 |
363.67 g/mol |
IUPAC名 |
bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)pentanedioate |
InChI |
InChI=1S/C14H33NO4Si3/c1-20(2,3)15-12(14(17)19-22(7,8)9)10-11-13(16)18-21(4,5)6/h12,15H,10-11H2,1-9H3/t12-/m0/s1 |
InChIキー |
STTWTJDZFSSNFS-LBPRGKRZSA-N |
異性体SMILES |
C[Si](C)(C)N[C@@H](CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)NC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)NC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
同義語 |
N-(Trimethylsilyl)-L-glutamic acid bis(trimethylsilyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



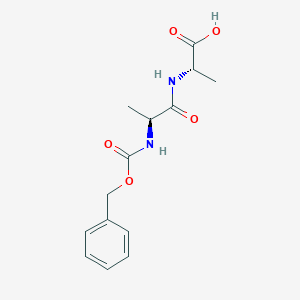
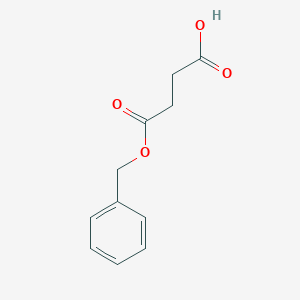
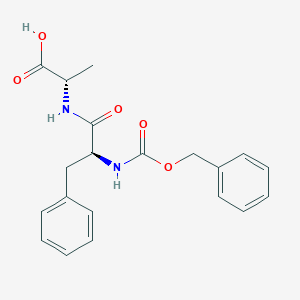
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
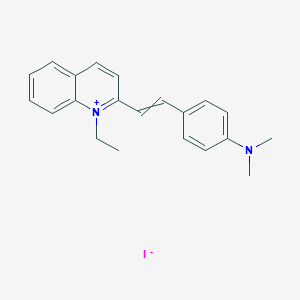
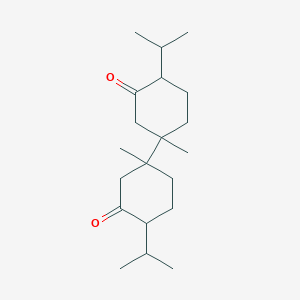
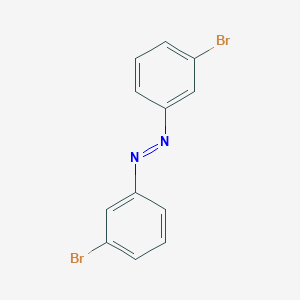

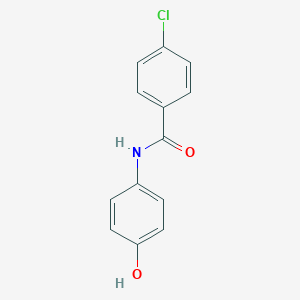
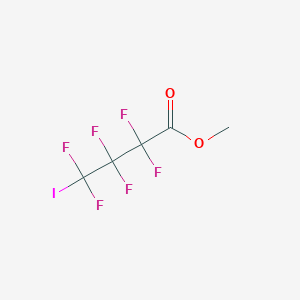
![Benzo[pqr]picene](/img/structure/B93510.png)
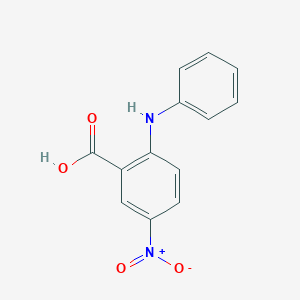
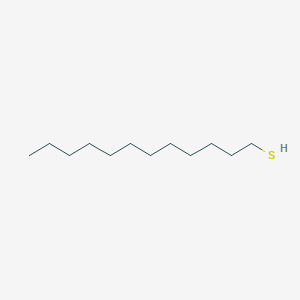
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)